1-isopropyl-2-methyl-5-nitro-1H-imidazole
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Overview
Description
1-Isopropyl-2-methyl-5-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group at position 1, a methyl group at position 2, and a nitro group at position 5 on the imidazole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-2-methyl-5-nitro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by nickel. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, amino derivatives, and other functionalized imidazole compounds.
Scientific Research Applications
1-Isopropyl-2-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and catalysts
Mechanism of Action
The mechanism of action of 1-isopropyl-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .
Comparison with Similar Compounds
1-Methyl-2-(1-methylethyl)-5-nitro-1H-imidazole: Similar in structure but with different substituents.
2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole: Contains a hydroxymethyl group instead of an isopropyl group
Uniqueness: 1-Isopropyl-2-methyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropyl group, a methyl group, and a nitro group on the imidazole ring differentiates it from other imidazole derivatives, making it valuable for various applications.
Properties
IUPAC Name |
2-methyl-5-nitro-1-propan-2-ylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)9-6(3)8-4-7(9)10(11)12/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZFIUJNLJGRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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